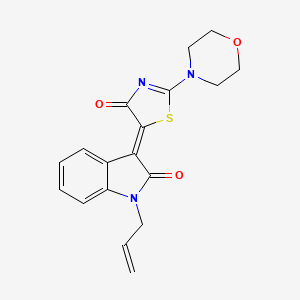![molecular formula C23H23ClN2O4S B11590233 Methyl 2-({[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11590233.png)
Methyl 2-({[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-({[3-(2-clorofenil)-5-metil-1,2-oxazol-4-il]carbonil}amino)-4,5,6,7,8,9-hexahidrocicloocta[b]tiofeno-3-carboxilato de metilo es un complejo compuesto orgánico que presenta una combinación única de grupos funcionales, incluyendo un anillo de oxazol, un grupo clorofenilo y un núcleo de ciclooctatiofeno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 2-({[3-(2-clorofenil)-5-metil-1,2-oxazol-4-il]carbonil}amino)-4,5,6,7,8,9-hexahidrocicloocta[b]tiofeno-3-carboxilato de metilo típicamente involucra reacciones orgánicas de varios pasos. Un método común incluye los siguientes pasos:
Formación del anillo de oxazol: Esto se puede lograr mediante la ciclización de un precursor adecuado, como un cloruro de 2-clorofenil acilo, con un derivado de aminoácido en condiciones ácidas.
Unión del anillo de oxazol al núcleo de ciclooctatiofeno: Este paso involucra una reacción de acoplamiento, a menudo facilitada por un catalizador de paladio, para formar el enlace carbono-nitrógeno deseado.
Esterificación: El paso final involucra la esterificación del grupo ácido carboxílico con metanol en presencia de un catalizador ácido fuerte como el ácido sulfúrico.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, la detección de alto rendimiento para condiciones de reacción óptimas y el uso de catalizadores y solventes de grado industrial para asegurar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2-({[3-(2-clorofenil)-5-metil-1,2-oxazol-4-il]carbonil}amino)-4,5,6,7,8,9-hexahidrocicloocta[b]tiofeno-3-carboxilato de metilo puede experimentar varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de los óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio, lo que resulta en la reducción del anillo de oxazol o el grupo éster.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo clorofenilo, donde los nucleófilos como las aminas o los tioles reemplazan al átomo de cloro.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de aluminio y litio en éter seco.
Sustitución: Hidruro de sodio en dimetilformamida (DMF) para la sustitución nucleofílica.
Principales Productos Formados
Oxidación: Formación de óxidos y ácidos carboxílicos.
Reducción: Formación de alcoholes y aminas.
Sustitución: Formación de derivados de fenilo sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevos mecanismos de reacción y el desarrollo de nuevas metodologías sintéticas.
Biología
En la investigación biológica, el 2-({[3-(2-clorofenil)-5-metil-1,2-oxazol-4-il]carbonil}amino)-4,5,6,7,8,9-hexahidrocicloocta[b]tiofeno-3-carboxilato de metilo se estudia por su potencial como molécula bioactiva. Puede exhibir propiedades antimicrobianas, antifúngicas o anticancerígenas, lo que lo convierte en un candidato para el desarrollo de fármacos.
Medicina
En medicina, este compuesto se investiga por su potencial terapéutico. Su capacidad para interactuar con objetivos biológicos específicos lo convierte en un candidato prometedor para el tratamiento de diversas enfermedades, incluyendo el cáncer y las enfermedades infecciosas.
Industria
En el sector industrial, este compuesto se puede utilizar en el desarrollo de materiales avanzados, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción del 2-({[3-(2-clorofenil)-5-metil-1,2-oxazol-4-il]carbonil}amino)-4,5,6,7,8,9-hexahidrocicloocta[b]tiofeno-3-carboxilato de metilo involucra su interacción con objetivos moleculares específicos. El anillo de oxazol y el grupo clorofenilo le permiten unirse a enzimas o receptores, inhibiendo su actividad. Esto puede conducir a la interrupción de los procesos celulares, lo que resulta en efectos antimicrobianos o anticancerígenos. El compuesto también puede interferir con la replicación del ADN o la síntesis de proteínas, contribuyendo a su actividad biológica.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-{[(3-metil-1-benzofuran-2-il)carbonil]amino}-5,6-dihidro-4H-ciclopenta[b]tiofeno-3-carboxilato de metilo
- 2-{[(2-clorofenoxi)acetil]amino}-5,6-dihidro-4H-ciclopenta[b]tiofeno-3-carboxilato de metilo
Singularidad
El 2-({[3-(2-clorofenil)-5-metil-1,2-oxazol-4-il]carbonil}amino)-4,5,6,7,8,9-hexahidrocicloocta[b]tiofeno-3-carboxilato de metilo es único debido a su combinación de un anillo de oxazol y un núcleo de ciclooctatiofeno. Esta característica estructural imparte propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C23H23ClN2O4S |
|---|---|
Peso molecular |
459.0 g/mol |
Nombre IUPAC |
methyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H23ClN2O4S/c1-13-18(20(26-30-13)14-9-7-8-11-16(14)24)21(27)25-22-19(23(28)29-2)15-10-5-3-4-6-12-17(15)31-22/h7-9,11H,3-6,10,12H2,1-2H3,(H,25,27) |
Clave InChI |
NUJFFMSJEGTTIG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C(C4=C(S3)CCCCCC4)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Hydroxy-5-methoxyphenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one](/img/structure/B11590150.png)
![2-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]methyl}phenyl (4-methylphenoxy)acetate](/img/structure/B11590154.png)
![2-[(5-chloro-2-methoxyphenyl)amino]-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11590163.png)
![3-[5-(3,3-dimethyl-1-oxo-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)furan-2-yl]benzoic acid](/img/structure/B11590165.png)
![4-(8-benzyl-5-cyano-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-N-propylpiperazine-1-carboxamide](/img/structure/B11590171.png)
![2-[3-(3-chlorobenzyl)-1-(4-methylphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B11590195.png)

![N-[2-methyl-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]benzenesulfonamide](/img/structure/B11590214.png)
![(5Z)-2-(2-bromophenyl)-5-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11590224.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11590228.png)
![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11590238.png)
![methyl (4Z)-4-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylidene}-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11590246.png)
![(5Z)-5-({3-Bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11590251.png)
